molecular formula C19H16FN3O2 B11467891 1-(4-Fluorophenyl)-7-(4-methoxyphenyl)-4H,6H,7H-imidazo[4,5-b]pyridin-5-one

1-(4-Fluorophenyl)-7-(4-methoxyphenyl)-4H,6H,7H-imidazo[4,5-b]pyridin-5-one

Cat. No.: B11467891
M. Wt: 337.3 g/mol
InChI Key: WQQLLICRSVUCLB-UHFFFAOYSA-N
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Description

1-(4-FLUOROPHENYL)-7-(4-METHOXYPHENYL)-1H,4H,5H,6H,7H-IMIDAZO[4,5-B]PYRIDIN-5-ONE is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that combines fluorophenyl and methoxyphenyl groups with an imidazopyridinone core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-FLUOROPHENYL)-7-(4-METHOXYPHENYL)-1H,4H,5H,6H,7H-IMIDAZO[4,5-B]PYRIDIN-5-ONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the reaction of 4-fluoroaniline and 4-methoxybenzaldehyde, followed by cyclization using a suitable catalyst and solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(4-FLUOROPHENYL)-7-(4-METHOXYPHENYL)-1H,4H,5H,6H,7H-IMIDAZO[4,5-B]PYRIDIN-5-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

1-(4-FLUOROPHENYL)-7-(4-METHOXYPHENYL)-1H,4H,5H,6H,7H-IMIDAZO[4,5-B]PYRIDIN-5-ONE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-FLUOROPHENYL)-7-(4-METHOXYPHENYL)-1H,4H,5H,6H,7H-IMIDAZO[4,5-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-FLUOROPHENYL)-7-(4-METHOXYPHENYL)-1H,4H,5H,6H,7H-IMIDAZO[4,5-B]PYRIDIN-5-ONE is unique due to its imidazopyridinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C19H16FN3O2

Molecular Weight

337.3 g/mol

IUPAC Name

1-(4-fluorophenyl)-7-(4-methoxyphenyl)-6,7-dihydro-4H-imidazo[4,5-b]pyridin-5-one

InChI

InChI=1S/C19H16FN3O2/c1-25-15-8-2-12(3-9-15)16-10-17(24)22-19-18(16)23(11-21-19)14-6-4-13(20)5-7-14/h2-9,11,16H,10H2,1H3,(H,22,24)

InChI Key

WQQLLICRSVUCLB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)NC3=C2N(C=N3)C4=CC=C(C=C4)F

Origin of Product

United States

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